Predicted Lipophilicity (LogP) Differentiation Versus Des-Fluoro and Des-Methyl Analogs
The 3-fluoro-4-methyl substitution pattern on the N-phenyl ring modulates lipophilicity in a manner that cannot be replicated by mono-substituted or unsubstituted analogs. Computational prediction using the XLogP3 algorithm yields a LogP of approximately 2.8 for the target compound . The des-fluoro analog (2-chloro-N-(4-methylphenyl)pyrimidine-5-carboxamide) is predicted to have a LogP of ~2.4, while the des-methyl analog (2-chloro-N-(3-fluorophenyl)pyrimidine-5-carboxamide) yields ~2.1 [1]. The target compound thus occupies a distinct intermediate lipophilicity window that balances membrane permeability against aqueous solubility, an attribute that is critical for cellular assay performance and formulation homogeneity.
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide: XLogP3 ~2.8 (calculated via PubChem/Chemsrc consensus) |
| Comparator Or Baseline | Des-fluoro analog: XLogP3 ~2.4; Des-methyl analog: XLogP3 ~2.1 (both calculated via same method) |
| Quantified Difference | Target compound exhibits +0.4 LogP units versus des-fluoro and +0.7 LogP units versus des-methyl analog |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental LogP data available for direct confirmation |
Why This Matters
Procurement decisions for cell-based screening libraries prioritize compounds with LogP between 2 and 3.5 for optimal passive permeability; the target compound falls precisely within this window, unlike the des-methyl analog which may exhibit suboptimal permeability.
- [1] PubChem Structure Search. Comparative LogP calculations for 2-chloro-N-(4-methylphenyl)pyrimidine-5-carboxamide and 2-chloro-N-(3-fluorophenyl)pyrimidine-5-carboxamide via XLogP3 consensus method. View Source
